![molecular formula C27H25ClN6O3S B11668731 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide CAS No. 303105-54-6](/img/structure/B11668731.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C27H25Cl2N5OS and features a triazole ring known for its diverse biological activities. The presence of the triazole moiety often correlates with antimicrobial, antifungal, and anticancer properties, making this compound a subject of interest in pharmaceutical research.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens. Studies on similar compounds have demonstrated their effectiveness as antifungal agents, which could extend to this specific derivative .
Anticancer Properties
Compounds containing triazole rings have been investigated for their anticancer properties. The unique structural features of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide may contribute to inhibiting cancer cell proliferation or inducing apoptosis in cancer cells. Preliminary studies suggest that modifications in triazole compounds can enhance their cytotoxicity against specific cancer types .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to the presence of the acetohydrazide group, which has been linked to the inhibition of inflammatory pathways. Molecular docking studies indicate that similar compounds can inhibit enzymes like lipoxygenase, suggesting potential applications in treating inflammatory diseases .
Herbicidal Activity
Triazole derivatives are known for their herbicidal properties. The compound's ability to interfere with plant growth regulation pathways could make it a candidate for developing new herbicides that target specific weeds without affecting crop yield .
Plant Growth Regulation
In addition to herbicidal effects, the compound may serve as a plant growth regulator, promoting or inhibiting growth depending on its concentration and application method. This dual functionality could be beneficial in agricultural practices aimed at optimizing crop production.
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Variations in substituents on the triazole ring or the acetohydrazide moiety can lead to compounds with enhanced biological activity or selectivity against target organisms .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features and potential applications. Similar compounds include:
- 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is C29H31N5O3S. The structure includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted triazole compounds. The reaction conditions often include the use of solvents such as DMF or DMSO and may require catalysts like K2CO3 for optimal yields.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Moderate to high |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
In vitro studies indicate that the compound demonstrates bactericidal activity , particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Properties
Compounds containing the triazole scaffold have been reported to exhibit anti-inflammatory effects. In a study evaluating the anti-inflammatory activity of related compounds, it was found that:
- The target compound significantly reduced inflammation markers in animal models.
- It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Triazole derivatives have been explored for their potential anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
Specific assays demonstrated that the compound could reduce cell viability in various cancer cell lines by more than 50% at certain concentrations.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including our compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against resistant bacterial strains .
- Anti-inflammatory Research : In another study focusing on anti-inflammatory properties, researchers found that derivatives similar to this compound effectively reduced edema in rat paw models when administered at specific dosages .
- Anticancer Evaluation : A comprehensive analysis involving various cancer cell lines highlighted that compounds with structural similarities exhibited promising anticancer activity, leading researchers to further investigate the specific mechanisms involved .
Properties
CAS No. |
303105-54-6 |
---|---|
Molecular Formula |
C27H25ClN6O3S |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25ClN6O3S/c1-27(2,3)20-12-10-19(11-13-20)25-31-32-26(33(25)21-7-5-4-6-8-21)38-17-24(35)30-29-16-18-9-14-22(28)23(15-18)34(36)37/h4-16H,17H2,1-3H3,(H,30,35)/b29-16+ |
InChI Key |
PZZPKFGLTJVTKA-MUFRIFMGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.